molecular formula C19H19N5O4S B2936686 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 1105207-22-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2936686
CAS No.: 1105207-22-4
M. Wt: 413.45
InChI Key: DQMMCDYQNKKKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a substituted 1,2,4-triazole ring via a sulfanyl-acetamide bridge. Its structural complexity arises from three key components:

Benzodioxin moiety: The 1,4-benzodioxin group provides aromaticity and lipophilicity, which may enhance membrane permeability and receptor binding.

Triazole-sulfanyl-acetamide linker: The 1,2,4-triazole ring, substituted with a methyl group at position 4 and a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl group at position 5, introduces hydrogen-bonding and π-π stacking capabilities. The sulfanyl group (-S-) enhances metabolic stability compared to oxygen or nitrogen analogs.

This compound’s design aligns with pharmacophores common in kinase inhibitors and antimicrobial agents, though its specific biological targets require further validation .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-23-7-3-4-13(18(23)26)17-21-22-19(24(17)2)29-11-16(25)20-12-5-6-14-15(10-12)28-9-8-27-14/h3-7,10H,8-9,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMMCDYQNKKKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzodioxin ring, the triazole ring, and the final coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazole ring and adjacent heterocycles. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Triazole Substituents (R1, R2) Adjacent Heterocycle Key Properties/Findings Reference
Target Compound R1 = Methyl; R2 = 1-methyl-2-oxo-dihydropyridin-3-yl 1,4-Benzodioxin Hypothesized enhanced kinase binding due to dihydropyridinone’s electron-deficient ring
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1 = Ethyl; R2 = 2-pyridinyl 1,4-Benzodioxin Moderate antimicrobial activity (MIC = 8 µg/mL vs. S. aureus); ethyl group improves solubility
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1 = 2-Furylmethyl; R2 = 2-pyridinyl 1,4-Benzodioxin Reduced potency vs. ethyl analog; furylmethyl may sterically hinder target engagement
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole core (replaces triazole) Indole Broad-spectrum antiparasitic activity (IC50 = 0.5 µM vs. Leishmania); oxadiazole improves metabolic stability

Key Insights:

Substituent Effects on Bioactivity: Alkyl Groups (Methyl vs. Ethyl): Ethyl substituents (as in ) improve solubility without significantly altering potency, while methyl groups (target compound) may favor compact binding in hydrophobic pockets.

Core Heterocycle Impact :

  • Replacing triazole with oxadiazole (as in ) increases rigidity and metabolic stability but may reduce conformational flexibility required for target binding.

Sulfanyl Linker :

  • The -S- bridge in all analogs enhances oxidative stability compared to -O- or -NH- linkers, critical for oral bioavailability .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general procedure includes:

  • Formation of the Benzodioxane Moiety : The initial step involves reacting 2,3-dihydrobenzo[1,4]-dioxin with various sulfonyl chlorides to form sulfonamide derivatives.
  • Introduction of the Triazole Ring : The triazole component is introduced through reactions with appropriate precursors such as 4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl) derivatives.
  • Final Acetamide Formation : The final product is obtained by acylation with acetamide derivatives.

This multi-step synthesis ensures that the compound retains functional groups essential for its biological activity.

Enzyme Inhibition

Research has shown that compounds containing the benzodioxane moiety exhibit significant enzyme inhibition properties. Notably:

  • α-glucosidase Inhibition : Studies indicate that several synthesized compounds demonstrate substantial inhibitory activity against yeast α-glucosidase, which is crucial in managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : While some derivatives show weak inhibition against acetylcholinesterase (AChE), this property is relevant for potential applications in treating Alzheimer’s disease .

Antimicrobial Activity

The biological activity extends to antimicrobial properties as well:

  • Antibacterial and Antifungal Properties : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have been evaluated for their antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown promising results against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

CompoundBiological ActivityReference
N-(2,3-dihydrobenzo[1,4]-dioxin)Inhibits α-glucosidase
Triazole derivativesAntimicrobial against S. aureus
Sulfonamide derivativesInhibits AChE

Molecular Docking Studies

In silico molecular docking studies have complemented in vitro findings by predicting the binding affinities of these compounds to target enzymes. The docking results align with experimental data, confirming the potential of these compounds as enzyme inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.